[2-(Benzyloxy)-4-bromophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyloxy)-4-bromophenyl]methanol is an organic compound with the molecular formula C14H13BrO2. It is a derivative of phenol, where the hydroxyl group is substituted with a benzyloxy group and a bromine atom is attached to the aromatic ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol typically involves the following steps:
Bromination: The starting material, 2-hydroxybenzyl alcohol, undergoes bromination to introduce a bromine atom at the 4-position of the aromatic ring.
Benzyloxy Protection: The hydroxyl group is then protected by converting it into a benzyloxy group using benzyl chloride and a base such as sodium hydroxide.
Reduction: The intermediate product is then reduced to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyloxy)-4-bromophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The benzyloxy group can be reduced to regenerate the hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of [2-(Benzyloxy)-4-bromophenyl]methanone.
Reduction: Formation of 2-(Benzyloxy)phenol.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
[2-(Benzyloxy)-4-bromophenyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Benzyloxy)-4-bromophenyl]methanol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
[2-(Benzyloxy)-4-iodophenyl]methanol: Similar structure but with an iodine atom instead of bromine.
[2-(Benzyloxy)-4-chlorophenyl]methanol: Similar structure but with a chlorine atom instead of bromine.
[2-(Benzyloxy)-4-fluorophenyl]methanol: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
[2-(Benzyloxy)-4-bromophenyl]methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
(4-bromo-2-phenylmethoxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOOBIAIBSYZNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742665 |
Source
|
Record name | [2-(Benzyloxy)-4-bromophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094474-98-2 |
Source
|
Record name | [2-(Benzyloxy)-4-bromophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.